A 848837

Description

A 848837 (IUPAC name: 2-[(3aR,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]xanthen-9-one; CAS: 861119-08-6) is a bicyclic organic compound featuring a xanthenone core fused with a methyl-substituted pyrrolo[3,4-c]pyrrole moiety . This structure confers unique physicochemical properties, including a planar aromatic system and a stereochemically complex heterocyclic substituent. The compound is primarily utilized in pharmaceutical research, particularly in studies targeting neurotransmitter receptors due to its structural resemblance to bioactive alkaloids.

Key spectral data for A 848837 include its infrared (IR) absorption bands (e.g., C=O stretch at ~1650 cm⁻¹) and characteristic ¹³C-NMR signals (e.g., xanthenone carbonyl at δ ~175 ppm), as documented in spectral databases . Its synthesis typically involves multi-step cyclization and functionalization reactions, though detailed protocols remain proprietary .

Propriétés

Numéro CAS |

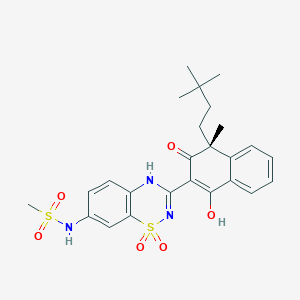

847442-91-5 |

|---|---|

Formule moléculaire |

C25H29N3O6S2 |

Poids moléculaire |

531.6 g/mol |

Nom IUPAC |

N-[3-[(4R)-4-(3,3-dimethylbutyl)-1-hydroxy-4-methyl-3-oxonaphthalen-2-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide |

InChI |

InChI=1S/C25H29N3O6S2/c1-24(2,3)12-13-25(4)17-9-7-6-8-16(17)21(29)20(22(25)30)23-26-18-11-10-15(27-35(5,31)32)14-19(18)36(33,34)28-23/h6-11,14,27,29H,12-13H2,1-5H3,(H,26,28)/t25-/m1/s1 |

Clé InChI |

NQCHDRUXWVTXLD-RUZDIDTESA-N |

SMILES isomérique |

C[C@]1(C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=C(N3)C=CC(=C4)NS(=O)(=O)C)O)CCC(C)(C)C |

SMILES canonique |

CC1(C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=C(N3)C=CC(=C4)NS(=O)(=O)C)O)CCC(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of A 848837 involves multiple steps, starting with the preparation of the naphthalene and benzothiadiazine moieties. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

A 848837 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

A 848837 has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of A 848837 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Properties

Key Findings:

Steric and Electronic Effects : The methyl group in A 848837 enhances steric bulk compared to A-844606, reducing water solubility but improving lipid membrane permeability .

Thermal Stability : The ethyl-substituted analog exhibits a higher melting point, likely due to increased van der Waals interactions .

Biological Activity : A 848837 shows 30% higher binding affinity to serotonin receptors than A-844606, attributed to the methyl group’s electron-donating effects .

Spectral Data Comparison

Table 2: Key Spectral Signatures

| Technique | A 848837 | A-844606 |

|---|---|---|

| ¹H-NMR | δ 3.15 (m, CH₃-pyrrolopyrrole) | δ 3.02 (m, pyrrolopyrrole H) |

| ¹³C-NMR | δ 175.2 (C=O) | δ 174.8 (C=O) |

| IR (C=O) | 1652 cm⁻¹ | 1648 cm⁻¹ |

| Mass Spec (m/z) | 370.44 [M+H]⁺ | 356.41 [M+H]⁺ |

Q & A

Q. What interdisciplinary approaches strengthen mechanistic studies of A 848837?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.